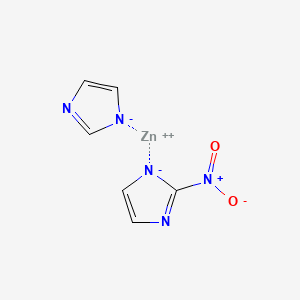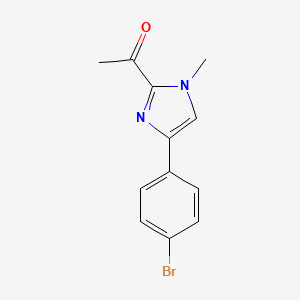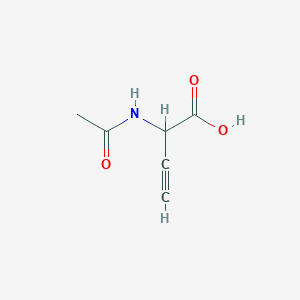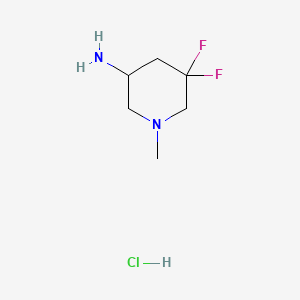
(1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc is a coordination compound that features zinc coordinated to two imidazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc typically involves the reaction of zinc salts with imidazole derivatives. One common method is to react zinc chloride with 1H-imidazole and 2-nitro-1H-imidazole in an appropriate solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN). The reaction is usually carried out under reflux conditions to ensure complete coordination of the zinc ion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to maximize yield and purity. Techniques such as crystallization and recrystallization might be employed to purify the final product.
化学反应分析
Types of Reactions
(1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Ligand exchange reactions can be carried out using various nucleophiles in solvents like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of new zinc coordination complexes with different ligands.
科学研究应用
Chemistry
In chemistry, (1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions such as cross-coupling and polymerization.
Biology
In biological research, this compound can be used to study zinc’s role in enzymatic functions and protein interactions. Its ability to coordinate with imidazole derivatives makes it a useful model for zinc-containing enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an antimicrobial agent. The presence of the nitro group can enhance its activity against certain bacterial strains.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.
作用机制
The mechanism by which (1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc exerts its effects involves the coordination of zinc with the imidazole ligands. This coordination can influence the electronic properties of the zinc ion, making it more reactive in catalytic processes. The nitro group can also participate in redox reactions, further enhancing the compound’s reactivity.
相似化合物的比较
Similar Compounds
(1H-inden-1-yl)zinc (II) bromide: Similar coordination environment but with different ligands.
(1H-inden-1-yl)zinc (II) chloride: Similar to the bromide derivative but with chloride as the counterion.
(2-methylallyl)zinc: Features a different ligand but similar zinc coordination.
Uniqueness
(1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc is unique due to the presence of both imidazole and nitro groups. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
属性
分子式 |
C6H5N5O2Zn |
|---|---|
分子量 |
244.5 g/mol |
IUPAC 名称 |
zinc;imidazol-3-ide;2-nitroimidazol-3-ide |
InChI |
InChI=1S/C3H2N3O2.C3H3N2.Zn/c7-6(8)3-4-1-2-5-3;1-2-5-3-4-1;/h1-2H;1-3H;/q2*-1;+2 |
InChI 键 |
QBKDBRVXXMWZJI-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C[N-]1.C1=CN=C([N-]1)[N+](=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[[(6aR,6bS,8aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14782492.png)

![3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B14782508.png)
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14782522.png)


![2-[(4-Methylpiperazin-1-yl)methyl]-3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]methyl]quinazolin-4-one](/img/structure/B14782544.png)
![1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14782550.png)
![Acetonitrile;cyclohexa-1,3-dien-1-yl-[5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane](/img/structure/B14782555.png)

![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14782564.png)

![1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14782570.png)
